molecular formula C13H14N2O2 B1205192 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid CAS No. 6543-83-5

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

Cat. No.: B1205192
CAS No.: 6543-83-5
M. Wt: 230.26 g/mol
InChI Key: CNUNWGNKMNLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a compound belonging to the beta-carboline family. Beta-carbolines are a group of indole alkaloids that have been studied for their diverse biological activities.

Mechanism of Action

Target of Action

It is known that β-carbolines, a group to which this compound belongs, often interact with various neurotransmitter receptors, including serotonin and dopamine receptors .

Mode of Action

Β-carbolines are known to have a variety of pharmacological properties . They can act as agonists or antagonists at various receptor sites, influencing neurotransmitter activity and thus potentially affecting mood, cognition, and other brain functions .

Biochemical Pathways

Β-carbolines are known to influence several biochemical pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The downstream effects of these interactions can include changes in mood, cognition, and other neurological functions .

Pharmacokinetics

Β-carbolines are generally known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its potential interactions with various neurotransmitter receptors, it may influence a range of neurological functions, potentially affecting mood, cognition, and other brain functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target receptors . .

Preparation Methods

The synthesis of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid typically involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted beta-carbolines.

Comparison with Similar Compounds

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid can be compared with other beta-carboline derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which influences its interaction with biological targets and its potential therapeutic applications.

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNWGNKMNLSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158348
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-83-5
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6543-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6543-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.